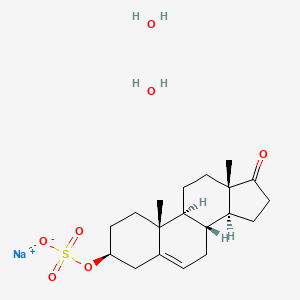

Sodium prasterone sulfate dihydrate

Descripción general

Descripción

Sodium prasterone sulfate dihydrate, also known as Dehydroepiandrosterone sulfate sodium salt, is a major steroid produced by the adrenal cortex . It is also produced in small quantities in the testis and the ovary . It is the C3β sulfate ester of prasterone (dehydroepiandrosterone; DHEA), and is known to act as a prohormone of DHEA and by extension of androgens and estrogens .

Molecular Structure Analysis

The molecular formula of Sodium prasterone sulfate dihydrate is C19H31NaO7S . The average molecular weight is 426.5 g/mol . The structure includes 6 defined stereocentres .Physical And Chemical Properties Analysis

The average molecular weight of Sodium prasterone sulfate dihydrate is 368.488 . The chemical formula is C19H28O5S .Aplicaciones Científicas De Investigación

Application in Pharmaceutical Sciences

- Specific Scientific Field: Pharmaceutical Sciences

- Summary of the Application: Sodium prasterone sulfate dihydrate, also known as Dehydroisoandrosterone 3-sulfate sodium salt dihydrate, is used in scientific research . It has been studied for its solid state stability .

- Methods of Application or Experimental Procedures: The effects of grinding and drying (removal of water of crystallization) processes on the solid state stability of sodium prasterone sulfate were studied . As the grinding time was increased, the sample became more unstable .

- Results or Outcomes: From the study of the thermal behavior of the water of crystallization, it was suggested that the bonding force between the water of crystallization and DHA·SO3Na molecule within the hydrate crystal was weakened by grinding, and water molecules participated in the hydrolysis of DHA·SO3Na more easily . Although DHA·SO3Na was found to be hydrolyzed, the ground DHA·SO3Na·2H2O was more stable under conditions of high humidity than low humidity . This result is very interesting, and it was considered that the bonding force between the water of crystallization and DHA·SO3Na molecule was strengthened in conditions of high humidity .

Application in Obstetrics and Gynecology

- Specific Scientific Field: Obstetrics and Gynecology

- Summary of the Application: Sodium prasterone sulfate dihydrate, also known as dehydroepiandrosterone sulfate (DHEA-S), is used as a labor inducer in the treatment of insufficient cervical ripening and dilation during childbirth .

- Methods of Application or Experimental Procedures: The medication is administered via injection . It is used to prepare the cervix for childbirth .

- Results or Outcomes: The use of Sodium prasterone sulfate dihydrate has been found to be effective in inducing labor by promoting cervical ripening and dilation .

Application in Menopausal Hormone Therapy

- Specific Scientific Field: Gynecology

- Summary of the Application: Sodium prasterone sulfate dihydrate, also known as dehydroepiandrosterone sulfate (DHEA-S), is used as a component of menopausal hormone therapy . It is used to correct DHEA deficiency due to adrenal insufficiency or old age .

- Methods of Application or Experimental Procedures: The medication is administered via injection . It is used to correct DHEA deficiency .

- Results or Outcomes: The use of Sodium prasterone sulfate dihydrate has been found to be effective in correcting DHEA deficiency due to adrenal insufficiency or old age .

Application in Treatment of Vaginal Atrophy

- Specific Scientific Field: Gynecology

- Summary of the Application: Sodium prasterone sulfate dihydrate is used to treat painful sexual intercourse due to vaginal atrophy .

- Methods of Application or Experimental Procedures: The medication is administered via injection . It is used to treat vaginal atrophy .

- Results or Outcomes: The use of Sodium prasterone sulfate dihydrate has been found to be effective in treating painful sexual intercourse due to vaginal atrophy .

Safety And Hazards

Sodium prasterone sulfate dihydrate may cause skin, eye, and respiratory tract irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Sodium prasterone sulfate dihydrate is under investigation for use in women with systemic lupus erythematosus (SLE) who are taking glucocorticoids . The FDA has granted orphan drug status for the prevention of loss of bone mineral density in SLE patients taking glucocorticoids . The FDA is requesting additional Phase III trial data for the treatment of SLE and the prevention of loss of bone mineral density .

Propiedades

IUPAC Name |

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNMKDUYGPNWAO-OXNWJOIVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045764 | |

| Record name | Sodium prasterone sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium prasterone sulfate dihydrate | |

CAS RN |

78590-17-7 | |

| Record name | Sodium prasterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078590177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium prasterone sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRASTERONE SODIUM SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1CR8487EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)

![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)